

# Biochemical Targets & Potency

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

Get Quote

Table 1: Key Biochemical Targets of RAF265 *Data sourced from scientific literature [1]*

| Target Kinase        | IC <sub>50</sub> (µM) | Significance in Cancer                                                                   |
|----------------------|-----------------------|------------------------------------------------------------------------------------------|
| B-RAF (V600E mutant) | 0.0005                | Key driver mutation in ~50% of melanomas; promotes constitutive MAPK pathway activation. |
| C-RAF                | 0.019                 | Another RAF family member often involved in signaling alongside B-RAF.                   |
| VEGFR2               | Data in mix           | Mediates angiogenesis (formation of new blood vessels to supply tumors).                 |
| PDGFRβ               | Data in mix           | Implicated in cell proliferation and tumor stroma interaction.                           |
| c-KIT                | Data in mix           | A receptor tyrosine kinase involved in certain cancers.                                  |

Table 2: Cellular Activity in Melanoma Models *Data from PMC (2015) [1]*

| Cell Line / Assay      | IC <sub>50</sub> (μM) | Description                                                                                                   |
|------------------------|-----------------------|---------------------------------------------------------------------------------------------------------------|
| pERK SKMEL-28          | 0.14                  | Measures inhibition of ERK phosphorylation (pathway suppression) in a B-RAF(V600E) mutant melanoma cell line. |
| SKMEL-28 Proliferation | 0.16                  | Measures inhibition of cell growth in a B-RAF(V600E) mutant melanoma cell line.                               |

## Mechanism of Action

**RAF265** is characterized as a **Type II kinase inhibitor** [1]. It binds to the target kinase in an "inactive-like" conformation, where a specific loop (the DFG loop) is in the "out" position. This mechanism is distinct from Type I inhibitors that target the active form of the kinase.

The diagram below illustrates the primary mechanism of action of **RAF265** and its functional consequences.



[Click to download full resolution via product page](#)

## Preclinical & Clinical Evidence

**RAF265** has demonstrated activity beyond isolated enzyme assays in various disease models.

**Human Melanoma Tumors** A 2012 study implanted advanced human melanoma tumors into mice to evaluate **RAF265**. The study found that **41% (7 of 17)** of the tumor implants responded to **RAF265** treatment with more than a 50% reduction in tumor growth. Interestingly, most responders were **BRAF wild-type** tumors, suggesting its activity is not limited to mutant BRAF models. Response was associated with reduced cell proliferation and induction of apoptosis [2].

**Colorectal Cancer (CRC) and Cancer Stem Cells (CSCs)** A 2015 study showed that **RAF265** inhibits proliferation and induces apoptosis in colorectal cancer cell lines. A key finding was that **RAF265** could target **CD26+ cancer stem cells (CSCs)**, a subpopulation responsible for metastasis and chemoresistance. The study demonstrated that combining **RAF265** with the chemotherapy 5FU reduced the enrichment of these CSCs and showed anti-tumor and anti-metastatic effects in an orthotopic CRC model [3].

**Antiviral Activity against Coronaviruses** A 2022 study reported that **RAF265** has potent antiviral effects against Porcine Epidemic Diarrhea Virus (PEDV), an alphacoronavirus. The proposed dual mechanism involves:

- Inhibiting viral entry of PEDV and related coronaviruses like SARS-CoV-2.
- Targeting the host cell's translation machinery by affecting the eIF4E initiation factor [4].

## Key Experimental Protocols

The following methodologies are central to the studies cited in this guide.

### 1. Biochemical Kinase Inhibition Assay [1]

- **Purpose:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **RAF265** against purified kinase proteins.
- **Procedure:** A range of **RAF265** concentrations is incubated with the target kinase enzyme and its substrates. The reaction's output is measured to calculate the percentage of kinase activity remaining at each inhibitor concentration, from which the  $IC_{50}$  is derived.

### 2. Cellular pERK Inhibition Assay [1]

- **Purpose:** To measure the compound's ability to inhibit the MAPK pathway within cells.
- **Procedure:** Melanoma cells harboring the B-RAF(V600E) mutation are treated with **RAF265**. After treatment, cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using Western blotting or other immunoassays. The  $IC_{50}$  for pathway suppression is calculated.

### 3. In Vivo Tumor Efficacy Study [2] [3]

- **Purpose:** To evaluate the anti-tumor activity of **RAF265** in a live animal model.
- **Procedure:**
  - Human cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice.
  - Once tumors are established, mice are orally dosed with **RAF265** or a vehicle control.
  - Tumor volume is measured regularly over the treatment period.
  - At the endpoint, tumors are harvested for analysis (e.g., pharmacodynamic markers, histology).

### 4. Pseudotyped Viral Particle Entry Assay [4]

- **Purpose:** To specifically investigate the effect of **RAF265** on the viral entry step.
- **Procedure:**
  - Pseudotyped particles are generated by transfecting cells with plasmids encoding a retroviral core (e.g., HIV-1 Gag-Pol) and the viral envelope glycoprotein (e.g., PEDV Spike protein).
  - These particles are used to infect target cells in the presence or absence of **RAF265**.
  - Infection efficiency is measured by quantifying luciferase activity 48 hours post-transduction, indicating how effectively the inhibitor blocks entry.

## Conclusion for Researchers

**RAF265** represents a **first-generation, multi-targeted RAF inhibitor** with a unique profile. Its progression to clinical trials for melanoma validates its potency, though its development appears to have halted. Its dual mechanism of action—targeting both the oncogenic MAPK pathway and angiogenesis—makes it a historically significant compound. Furthermore, its recently discovered antiviral activity highlights the potential for repurposing kinase inhibitors and opens a new avenue of research.

#### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

2. RAF265 inhibits the growth of advanced human melanoma ... [pubmed.ncbi.nlm.nih.gov]
3. Preclinical analysis of the anti-tumor and anti-metastatic ... [molecular-cancer.biomedcentral.com]
4. Small-Molecule RAF265 as an Antiviral Therapy Acts ... [mdpi.com]

To cite this document: Smolecule. [Biochemical Targets & Potency]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-molecular-targets>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)